Cas no 350997-61-4 ((1H-Pyrrol-2-yl)acetic acid hydrazide)

(1H-Pyrrol-2-yl)acetic acid hydrazide 化学的及び物理的性質

名前と識別子

-

- (1H-Pyrrol-2-yl)acetic acid hydrazide

- pyrrolylacetic acid hydrazide

- SCHEMBL2491399

- SB63184

- 350997-61-4

- 2-(1H-pyrrol-2-yl)acetohydrazide

- AKOS003956332

-

- MDL: MFCD01993667

- インチ: InChI=1S/C6H9N3O/c7-9-6(10)4-5-2-1-3-8-5/h1-3,8H,4,7H2,(H,9,10)

- InChIKey: FABDQTPEVHGGLG-UHFFFAOYSA-N

- ほほえんだ: NNC(CC1=CC=CN1)=O

計算された属性

- せいみつぶんしりょう: 139.074561919g/mol

- どういたいしつりょう: 139.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 70.9Ų

(1H-Pyrrol-2-yl)acetic acid hydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM518701-1g |

2-(1H-Pyrrol-2-yl)acetohydrazide |

350997-61-4 | 97% | 1g |

$*** | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629931-100mg |

2-(1H-pyrrol-2-yl)acetohydrazide |

350997-61-4 | 98% | 100mg |

¥1806.00 | 2024-05-17 | |

| Fluorochem | 014604-250mg |

1H-Pyrrol-2-yl)acetic acid hydrazide |

350997-61-4 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 014604-1g |

1H-Pyrrol-2-yl)acetic acid hydrazide |

350997-61-4 | 1g |

£372.00 | 2022-03-01 | ||

| Crysdot LLC | CD11138182-1g |

2-(1H-Pyrrol-2-yl)acetohydrazide |

350997-61-4 | 97% | 1g |

$550 | 2024-07-17 | |

| Fluorochem | 014604-2g |

1H-Pyrrol-2-yl)acetic acid hydrazide |

350997-61-4 | 2g |

£598.00 | 2022-03-01 | ||

| A2B Chem LLC | AX73619-100mg |

2-(1H-Pyrrol-2-yl)acetohydrazide |

350997-61-4 | 100mg |

$257.00 | 2024-04-20 |

(1H-Pyrrol-2-yl)acetic acid hydrazide 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

(1H-Pyrrol-2-yl)acetic acid hydrazideに関する追加情報

(1H-Pyrrol-2-yl)acetic acid hydrazide: A Versatile Compound in Pharmaceutical Research

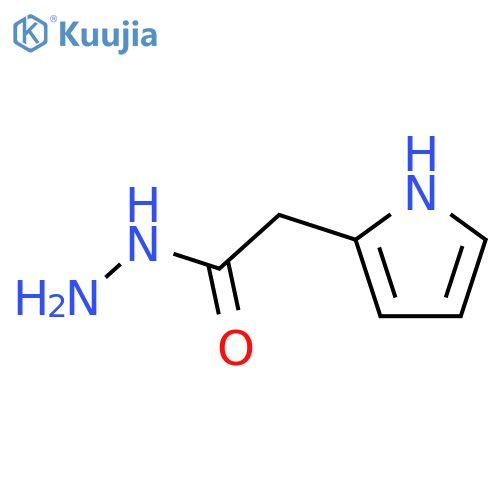

(1H-Pyrrol-2-yl)acetic acid hydrazide, with the CAS number 350997-61-4, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of an acetic acid hydrazide moiety. The combination of these functional groups imparts distinct properties that make it a valuable candidate for various biochemical and medicinal studies.

The chemical structure of (1H-Pyrrol-2-yl)acetic acid hydrazide consists of a pyrrole ring attached to an acetic acid hydrazide group. The pyrrole ring, known for its aromaticity and electron-donating properties, plays a crucial role in the compound's reactivity and stability. The acetic acid hydrazide moiety, on the other hand, introduces functional groups that can participate in various chemical reactions, such as condensation and oxidation, making the compound versatile for synthetic transformations.

Recent studies have highlighted the potential of (1H-Pyrrol-2-yl)acetic acid hydrazide in several areas of pharmaceutical research. One notable application is its use as a building block in the synthesis of more complex molecules with therapeutic potential. For instance, researchers have explored its utility in the development of novel antiviral agents. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1H-Pyrrol-2-yl)acetic acid hydrazide exhibited potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses.

In addition to antiviral applications, (1H-Pyrrol-2-yl)acetic acid hydrazide has shown promise in the field of anticancer drug development. Research conducted at the National Cancer Institute revealed that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis (programmed cell death) in cancer cells.

The versatility of (1H-Pyrrol-2-yl)acetic acid hydrazide extends beyond its direct therapeutic applications. It serves as an important intermediate in the synthesis of bioactive molecules with diverse biological activities. For example, it has been used as a starting material for the preparation of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties such as increased stability and reduced susceptibility to enzymatic degradation.

The synthesis of (1H-Pyrrol-2-yl)acetic acid hydrazide can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 2-acetylpyrrole with hydrazine hydrate under mild conditions. This reaction proceeds via nucleophilic addition followed by dehydration to form the desired product. The simplicity and efficiency of this synthetic route make it suitable for both laboratory-scale synthesis and large-scale production.

In terms of physical properties, (1H-Pyrrol-2-yl)acetic acid hydrazide is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties facilitate its handling and use in various chemical reactions and biological assays.

The safety profile of (1H-Pyrrol-2-yl)acetic acid hydrazide is an important consideration for its use in pharmaceutical research. While it is generally considered safe when handled under appropriate laboratory conditions, precautions should be taken to avoid exposure to skin and eyes, as well as inhalation or ingestion. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling.

In conclusion, (1H-Pyrrol-2-yl)acetic acid hydrazide (CAS No: 350997-61-4) is a multifunctional compound with significant potential in pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive candidate for the development of novel therapeutic agents and bioactive molecules. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.

350997-61-4 ((1H-Pyrrol-2-yl)acetic acid hydrazide) 関連製品

- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 13992-25-1(β-D-Glucopyranosyl Azide 2,3,4,6-Tetraacetate)

- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)

- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)

- 1806300-46-8(3,4,5-Tris(trifluoromethyl)pyridine)

- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)

- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)

- 1447963-29-2(1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one)